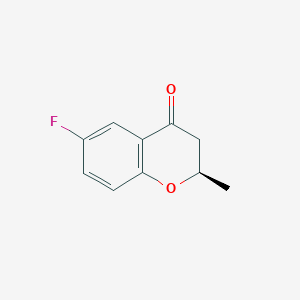









|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[C:9](O)(=[O:13])/[CH:10]=[CH:11]/[CH3:12].CS(O)(=O)=O>O>[F:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:8][CH:11]([CH3:12])[CH2:10][C:9]2=[O:13]
|


|
Name
|
|
|
Quantity
|
56.1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
172 g
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C\C)(=O)O
|
|
Name
|
|
|
Quantity
|
1120 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)O
|
|
Name
|
ice
|
|
Quantity
|
2 L
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
92 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to 0° C.
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 3×800 ml diethyl ether
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with 3×500 ml water, 4×500 ml 1N sodium hydroxide, 2×500 ml water and 500 ml brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give 48.5 g crude solid
|
|
Type
|
CUSTOM
|
|
Details
|
The latter was purified by flash chromatography on 1000 cc silica gel
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C2C(CC(OC2=CC1)C)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |









|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[C:9](O)(=[O:13])/[CH:10]=[CH:11]/[CH3:12].CS(O)(=O)=O>O>[F:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:8][CH:11]([CH3:12])[CH2:10][C:9]2=[O:13]
|


|
Name
|
|
|
Quantity
|
56.1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
172 g
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C\C)(=O)O
|
|
Name
|
|
|
Quantity
|
1120 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)O
|
|
Name
|
ice
|
|
Quantity
|
2 L
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
92 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to 0° C.
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 3×800 ml diethyl ether
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with 3×500 ml water, 4×500 ml 1N sodium hydroxide, 2×500 ml water and 500 ml brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give 48.5 g crude solid
|
|
Type
|
CUSTOM
|
|
Details
|
The latter was purified by flash chromatography on 1000 cc silica gel
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C2C(CC(OC2=CC1)C)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |